molecular formula C13H19BClNO3 B6301376 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester CAS No. 2121513-05-9

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester

Cat. No.: B6301376
CAS No.: 2121513-05-9
M. Wt: 283.56 g/mol
InChI Key: MMUJOIAUSWBWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 5-chloro-2-ethoxypyridine with a boronic acid derivative in the presence of a base and a catalyst . The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: 5-chloro-2-ethoxypyridine and a boronic acid derivative

    Catalysts: Palladium-based catalysts

    Reaction Conditions: Controlled temperature and pressure to optimize yield and purity

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 5-chloro-2-ethoxypyridine-4-boronic acid.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions . The process includes:

    Transmetalation: Transfer of the boronic ester group to the palladium catalyst.

    Oxidative Addition: Formation of a palladium complex with the aryl or vinyl halide.

    Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the chlorine atom and the ethoxy group influences its electronic properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BClNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUJOIAUSWBWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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